Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate is a heterocyclic compound characterized by its quinoline structure, which is known for various biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 278.31 g/mol. This compound is particularly notable for its potential applications in medicinal chemistry, where it may serve as a lead compound in drug discovery due to its structural properties and biological activity.
Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate can be synthesized through various chemical reactions involving quinoline derivatives. These derivatives are often sourced from established chemical libraries or synthesized in laboratory settings.
This compound belongs to the class of quinoline derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its classification as an aminoquinoline highlights its potential therapeutic applications.
The synthesis of ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate typically involves several steps:
Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate features a quinoline ring system with a carboxylate group and an amino group attached to it. The presence of the hydroxyethyl group enhances its solubility and potential biological activity.
Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions:
The mechanism of action for ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors in microbial or cancerous cells. Its structural features allow it to bind effectively to these targets, potentially inhibiting their activity or altering cellular pathways.
The specific pathways through which this compound exerts its effects are still under investigation, but preliminary studies suggest it may interfere with critical metabolic processes in target cells.
Physical property data such as melting point, boiling point, and refractive index are essential for characterizing this compound but may not be readily available in all literature sources.
Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate has several scientific uses:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure that enables diverse molecular interactions with biological targets. The 3-carboxylate moiety in particular enhances binding potential through hydrogen bond interactions and serves as a versatile handle for further structural elaboration. Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate exemplifies this class, incorporating strategic substitutions that modulate its physicochemical and pharmacological profile. Its structural complexity arises from the fusion of aromatic and heterocyclic systems, allowing for targeted modifications at multiple positions to optimize drug-like properties. The compound’s significance lies in its balanced integration of hydrophobic quinoline core and polar substituents, creating a promising template for therapeutic development.
The quinoline nucleus provides a planar, electron-rich framework that facilitates π-π stacking interactions with biological macromolecules and penetration through lipid membranes. This scaffold’s versatility is evidenced by its presence in antimalarials (chloroquine), anticancer agents (camptothecin derivatives), and antimicrobial drugs. Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate (CAS 370841-36-4) features a molecular weight of 290.31 g/mol and the formula C₁₅H₁₈N₂O₄, with the ester group at position 3 enhancing bioavailability by balancing lipophilicity and aqueous solubility [1] [2]. Key computational parameters include a topological polar surface area (TPSA) of 80.68 Ų and a moderate LogP value of 1.82, indicating favorable membrane permeability and potential for blood-brain barrier penetration [1]. The compound’s six rotatable bonds and hydrogen bonding capabilities (two H-donors and six H-acceptors) further enable conformational flexibility and target engagement [1]. Table 1 summarizes critical structural descriptors.
Table 1: Structural and Computational Parameters of Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₈N₂O₄ | Balanced carbon/heteroatom ratio |
Molecular Weight | 290.31 g/mol | Optimal for cellular uptake |
Topological Polar Surface Area | 80.68 Ų | Predicts moderate membrane permeability |
Calculated LogP | 1.82 | Balanced lipophilicity for absorption |
Hydrogen Bond Donors | 2 | Target interaction capability |
Hydrogen Bond Acceptors | 6 | Solubility and binding potential |
Rotatable Bonds | 6 | Conformational flexibility |
Position-specific substitutions critically define this derivative’s bioactivity profile. The 6-methoxy group enhances electron density across the quinoline ring, improving DNA intercalation potential while conferring metabolic stability by sterically blocking oxidative degradation [1] [8]. This substitution pattern differentiates it from simpler analogues like ethyl 4-amino-6-methoxyquinoline-3-carboxylate (CAS 908350-29-8), which lacks the hydroxyethyl chain [4] [8].
The 4-(2-hydroxyethyl)amino moiety introduces hydrogen-bonding capacity and water solubility. The terminal hydroxyl group enables prodrug derivatization or participation in phosphorylation pathways, while the ethylene spacer provides flexibility for optimal target binding. Computational models confirm this chain significantly reduces molecular rigidity compared to unsubstituted derivatives [1].
The ethyl ester at position 3 serves dual roles: as a bioisostere for carboxylic acids (avoiding ionization at physiological pH) and as a metabolically labile group enabling intracellular activation. This ester also modulates crystallinity, with the compound existing as a stable solid under standard storage conditions (sealed, 2–8°C) [1] [2]. Table 2 contrasts the derivative with its synthetic precursor.
Table 2: Comparative Analysis of Quinoline-3-carboxylate Derivatives
Property | Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate (Precursor) |
---|---|---|
CAS Number | 370841-36-4 | 908350-29-8 |
Molecular Weight | 290.31 g/mol | 246.27 g/mol |
Key Substitution | 4-(2-Hydroxyethyl)amino | 4-Amino |
Hydrogen Bond Donors | 2 | 1 |
Calculated LogP | 1.82 | 1.95 (estimated) |
Functional Groups | Ester, ether, secondary amine, hydroxyl | Ester, ether, primary amine |
Potential Bioactivity | Enhanced solubility and target engagement | Limited cellular penetration |
Quinoline drug discovery evolved from natural product isolation (e.g., quinine from cinchona bark) to targeted synthetic modifications. Early 20th-century antimalarials established the scaffold’s ability to intercalate nucleic acids, while late-century cancer research revealed topoisomerase inhibition by camptothecin analogues. Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate represents a modern approach where functional group engineering fine-tunes pharmacokinetics [1] [2].
Parallel studies on structurally similar coumarins demonstrate the impact of methoxy and ester groups on bioactivity. Wang (2018) synthesized ethyl 2-amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate and confirmed its planar chromene system intercalates DNA similarly to quinolines [5]. Another analogue—ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate—exhibited anti-inflammatory effects attributed to methoxy positioning, validating the role of aromatic substitution patterns in bicyclic therapeutics [7]. These structural parallels informed quinoline optimization strategies, particularly regarding electron-donating group placement and ester chain length. Current research focuses on hybrid molecules merging quinoline and coumarin pharmacophores to leverage synergistic bioactivities.
Table 3: Historical Milestones in Quinoline/Coumarin Therapeutic Development
Era | Key Advancement | Structural Basis |
---|---|---|
1820s | Quinine isolation from cinchona bark | Natural quinoline alkaloid |
1940s | Chloroquine development for malaria | 4-Aminoquinoline side chain optimization |
1960s | Camptothecin discovery (anticancer) | Quinoline-containing pentacyclic alkaloid |
2000–Present | Synthetic coumarin-quinoline hybrids (e.g., Wang 2018) | Engineered methoxy/ester functionalization |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7